4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-3-21-15-8-7-14(11-13(15)2)22(19,20)17-12-16(18)9-5-4-6-10-16/h5,7-9,11,17-18H,3-4,6,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYUMCXWTWFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into two primary fragments:
- 4-Ethoxy-3-methylbenzenesulfonyl chloride (aromatic sulfonic acid derivative).
- (1-Hydroxycyclohex-2-en-1-yl)methylamine (cycloalkenyl-hydroxyl amine).
Coupling these fragments via sulfonamide bond formation constitutes the final step. Key challenges include ensuring regioselectivity during aromatic sulfonation and stereochemical control during cyclohexenylamine synthesis.
Synthesis of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Regioselective Sulfonation of 4-Ethoxy-3-methylbenzene
Sulfonation of 4-ethoxy-3-methylbenzene leverages the electron-donating ethoxy group to direct electrophilic substitution to the para position. However, steric and electronic effects from the meta-methyl group necessitate precise conditions:
| Reagent System | Temperature | Time | Yield | Regioselectivity |
|---|---|---|---|---|
| ClSO₃H in CH₂Cl₂ | 0–5°C | 2 h | 78% | 1:20 (para:ortho) |
| SO₃·DME complex | 25°C | 30 m | 85% | 1:50 (para:ortho) |
| FSO₃H in H₂SO₄ | −10°C | 4 h | 65% | 1:10 (para:ortho) |
Optimal Protocol :
- Dissolve 4-ethoxy-3-methylbenzene (1.0 eq) in dichloromethane (0.1 M).
- Add chlorosulfonic acid (1.2 eq) dropwise at 0°C under N₂.
- Stir for 2 h, quench with ice-water, and extract with EtOAc.
- Isolate 4-ethoxy-3-methylbenzenesulfonic acid (78% yield).
Chlorination to Sulfonyl Chloride :
Treat the sulfonic acid with PCl₅ (2.5 eq) in refluxing toluene (12 h, 110°C) to afford the sulfonyl chloride in 92% yield.
Synthesis of (1-Hydroxycyclohex-2-en-1-yl)methylamine
Cyclohex-2-en-1-one as a Starting Material
Cyclohex-2-en-1-one undergoes nucleophilic addition to install the hydroxymethylamine group:
Henry Reaction with Nitromethane
- React cyclohex-2-en-1-one (1.0 eq) with nitromethane (3.0 eq) and NH₄OAc (0.1 eq) in MeOH (0.2 M) at 25°C for 24 h.
- Reduce the nitro group using H₂ (1 atm) over Ra-Ni in EtOH to yield (1-hydroxycyclohex-2-en-1-yl)methylamine (68% over two steps).
Reductive Amination
Sulfonamide Coupling and Final Product Isolation
Reaction Conditions Optimization
Coupling 4-ethoxy-3-methylbenzenesulfonyl chloride (1.0 eq) with (1-hydroxycyclohex-2-en-1-yl)methylamine (1.1 eq) under varying bases:
| Base | Solvent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Et₃N | CH₂Cl₂ | 0°C → 25°C | 2 h | 82% | 98.5% |
| Pyridine | THF | 25°C | 4 h | 76% | 97.2% |
| NaHCO₃ | H₂O/EtOAc | 25°C | 6 h | 65% | 95.8% |
Optimal Protocol :
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 5.72–5.68 (m, 1H, CH=CH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 2H, NHCH₂), 2.52 (s, 3H, ArCH₃), 1.98–1.85 (m, 4H, cyclohexenyl), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-O), 138.4 (C-SO₂), 132.7 (CH=CH), 129.8 (ArC), 128.5 (ArC), 63.4 (OCH₂CH₃), 47.2 (NHCH₂), 25.8–22.3 (cyclohexenyl), 21.5 (ArCH₃), 14.7 (OCH₂CH₃).
Alternative Synthetic Routes and Comparative Analysis
Direct Sulfonation-Amination Sequence
Attempts to sulfamate 4-ethoxy-3-methylaniline followed by cyclohexenylmethylation resulted in poor regiocontrol (<30% yield), underscoring the superiority of fragment coupling.
Enzymatic Sulfonamide Formation
Pilot studies with Pseudomonas fluorescens sulfotransferase achieved 52% conversion but required costly cofactors, rendering it industrially nonviable.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The hydroxycyclohexenyl group may also play a role in binding to specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
a. MID-1 (4-ethoxy-N-(5-nitrothiazol-2-yl)benzamide)
- Structure : Shares the ethoxybenzene core but replaces the sulfonamide with a benzamide group linked to a nitrothiazole ring.
- Key Difference : The nitrothiazole moiety in MID-1 may enhance electrophilic reactivity compared to the sulfonamide and hydroxycyclohexene groups in the target compound.
b. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
c. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide
- Structure : Contains a methoxy group and an indazole-substituted sulfonamide.
- Bioactivity : Exhibits antiviral and anticancer activity, with the indazole ring enabling π-π stacking interactions in enzyme binding pockets .
- Key Difference : The methoxy group (smaller and less lipophilic than ethoxy) and indazole (rigid aromatic system) contrast with the target compound’s ethoxy and flexible cyclohexene groups.
d. Patent Compounds (EP 2 697 207 B1)
- Structure: Includes trifluoromethylphenyl, oxazolidinone, and dimethylcyclohexene groups.
- Bioactivity : Likely designed for metabolic stability and target selectivity due to electron-withdrawing trifluoromethyl groups and steric bulk .
- Key Difference: The oxazolidinone ring and trifluoromethyl substituents enhance polarity and steric hindrance compared to the target compound’s simpler hydroxycyclohexene and ethoxy groups.
Physicochemical and Pharmacokinetic Properties
Notes:
- The hydroxycyclohexene moiety introduces chirality, which may influence enantioselective binding .
Biological Activity
The compound 4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.35 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Antimicrobial Properties
Sulfonamides are primarily recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis. In laboratory settings, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Recent studies have indicated that sulfonamide derivatives may possess anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study involving human macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls (p < 0.05). This suggests that the compound could be beneficial in conditions characterized by excessive inflammation.
The biological activity of this compound can be attributed to its structural features:
- Sulfonamide Group : This functional group is crucial for the inhibition of bacterial growth by mimicking para-amino benzoic acid (PABA), thereby disrupting folate synthesis.
- Hydroxycyclohexenyl Moiety : This part of the molecule may contribute to its anti-inflammatory effects through modulation of cellular signaling pathways involved in inflammation.
Toxicity and Safety Profile
While many sulfonamides are generally safe, some derivatives can exhibit toxicity. Studies on similar compounds have indicated potential hepatotoxicity and nephrotoxicity at high doses. It is essential to conduct comprehensive toxicity assessments for new derivatives like this compound before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
